(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol
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Overview
Description
(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol is a complex organic compound that features a bicyclic structure with a diazabicyclo[3.2.1]octane core.
Preparation Methods
The synthesis of (3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process often includes the use of stereoselective reactions to ensure the correct spatial arrangement of atoms within the molecule. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol can be compared with other similar compounds, such as:
8-Benzyl-3,8-diazabicyclo[3.2.1]octane: This compound shares the same bicyclic core but lacks the Boc protecting group and the methanol functional group.
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound also features the diazabicyclo[3.2.1]octane core but has a different functional group at the 8-position.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H28N2O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 3-benzyl-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,3)24-17(23)21-16-9-10-19(21,14-22)13-20(12-16)11-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3 |
InChI Key |
BPWNQPCAQQDGEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CN(C2)CC3=CC=CC=C3)CO |
Origin of Product |
United States |
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